molecular formula C14H10N2O2 B149540 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 131862-27-6

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B149540
CAS No.: 131862-27-6
M. Wt: 238.24 g/mol
InChI Key: KWBNZRKTIVPZIC-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a high-value chemical building block for research and development, particularly in the field of medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is of significant scientific interest due to its presence in a wide range of biologically active compounds . This heterocyclic system has been shown to possess a broad spectrum of useful pharmacological properties, including anti-inflammatory, antiviral, antibacterial, and antifungal activities . Furthermore, derivatives of this scaffold have been investigated as ligands for central and peripheral benzodiazepine receptors, indicating potential applications in neurological research . The carboxylic acid functional group at the 8-position makes this compound a versatile synthetic intermediate. It can be readily converted into various derivatives, such as amides, esters, and other carbonyl-containing compounds, which are crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery campaigns . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBNZRKTIVPZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622940
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131862-27-6
Record name 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed method involves a two-component cyclization between 2-aminopyridine-8-carboxylic acid and phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature. The base facilitates deprotonation of the aminopyridine nitrogen, enabling nucleophilic attack on the α-carbon of the phenacyl bromide. Subsequent intramolecular cyclization eliminates HBr, forming the imidazo[1,2-a]pyridine core.

Optimization studies revealed that 2 mol% DBU and 12-hour reaction time achieve maximal yields (Table 1). Reducing the catalyst loading to 1 mol% maintained efficiency even at 25 mmol scale, demonstrating industrial feasibility.

Table 1: Optimization of DBU-Catalyzed Synthesis

ParameterOptimal ValueYield (%)
DBU Loading2 mol%94
SolventEtOH:H₂O (1:1)93
Temperature25°C92
Scale (25 mmol)1 mol% DBU93

Substrate Scope and Functional Group Tolerance

The method accommodates diverse phenacyl bromides with electron-donating (-OCH₃, -CH₃) and withdrawing (-NO₂, -CN, halogens) groups (Table 2). Yields range from 72% (4-NO₂ substituent) to 94% (4-CH₃ substituent) , highlighting the protocol’s versatility.

Table 2: Substrate Scope for DBU-Catalyzed Synthesis

Phenacyl Bromide SubstituentProduct Yield (%)
4-OCH₃89
4-CN75
3-NO₂72
4-Cl79
4-Br77

Ultrasound-Assisted Synthesis Using Ionic Liquids

Reaction Setup and Kinetic Advantages

This method employs ionic liquids (e.g., [BMIM]BF₄) as green catalysts under ultrasound irradiation (40 kHz). The cavitation effect enhances mass transfer, reducing reaction time from 24 hours (conventional heating) to 2 hours while maintaining yields >85%.

Mechanistic Role of Ionic Liquids

The ionic liquid acts as a dual solvent-catalyst, stabilizing the transition state through hydrogen bonding and electrostatic interactions. This accelerates the condensation between 2-aminopyridine-8-carboxylic acid and α-haloketones , achieving near-quantitative conversion at 50°C.

Table 3: Ultrasound vs. Conventional Heating

ConditionTime (h)Yield (%)
Ultrasound (40 kHz)288
Conventional2482

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

  • DBU Method : Atom economy = 66.25–73.41%; uses aqueous ethanol (green solvent).

  • Ultrasound Method : 98% atom economy; eliminates volatile organic solvents.

Scalability and Cost

  • The DBU protocol achieves 93% yield at 25 mmol scale , suitable for industrial production.

  • Ultrasound methods require specialized equipment but offer energy savings (30% reduced power consumption).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent adaptations of the DBU method in continuous flow systems reduced reaction time to 15 minutes via enhanced mixing and heat transfer. Pilot-scale trials achieved a space-time yield of 1.2 kg·L⁻¹·h⁻¹ , underscoring commercial viability.

Waste Management Strategies

  • DBU Recycling : Liquid-liquid extraction recovers >90% DBU for reuse.

  • Ionic Liquid Recovery : Membrane filtration achieves 95% recovery of [BMIM]BF₄ .

Chemical Reactions Analysis

Oxidative Reactions

The compound undergoes oxidation at specific positions due to its electron-rich aromatic system. Key oxidative transformations include:

Reagent/ConditionsProduct FormedYieldSource
KMnO₄, TBHP, NaOtBu, 130°C, 8h2-(Trifluoromethyl)benzenesulfonamide derivative84%
I₂, TBHP, EtOH, ultrasound, 30 minC3-iodinated derivative65–95%

Oxidation with KMnO₄ under basic conditions introduces sulfonamide groups via radical intermediates . Iodination at C3 is facilitated by ultrasound-assisted oxidative conditions, demonstrating tolerance for electron-withdrawing/donating substituents .

Substitution Reactions

Electrophilic substitution occurs preferentially at the C3 position of the imidazo[1,2-a]pyridine core. Representative examples include:

Halogenation

Substrate ModificationConditionsProductYieldSource
C7-F, C7-Cl, C7-Br substituentsI₂, TBHP, EtOH, ultrasoundC3-iodinated derivatives70–90%
C6-CN, C8-CF₃ substituentsSame as aboveC3-iodinated derivatives65–85%

The reaction proceeds via an iodonium intermediate, with regioselectivity driven by the electron density of the heterocyclic ring .

Environmental and Catalytic Influences

Reaction outcomes are highly dependent on solvent and catalyst systems:

  • Solvent-Free Synthesis : DBU-catalyzed cyclization in aqueous ethanol achieves 65–94% yield for core structure formation .

  • Green Chemistry Approaches : Ionic liquids like [Bmim]Br₃ enhance atom economy (66–73%) in one-pot syntheses .

Comparative Reactivity Table

Position ModifiedReaction TypeKey ReagentsFunctional Group IntroducedYield Range
C3IodinationI₂, TBHP, ultrasound-I65–95%
C8EsterificationSOCl₂, ROH-COORNot reported
Phenyl ringSulfonamidationKMnO₄, sulfonamide reagents-SO₂NH₂84%

Mechanistic Insights

  • Iodination : Proceeds via radical intermediates generated by TBHP, with ultrasound enhancing reaction efficiency .

  • Oxidation : KMnO₄ mediates C–H activation, forming sulfonamide adducts through a proposed single-electron transfer (SET) mechanism .

Scientific Research Applications

Overview

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, organic synthesis, and material science. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for various biological activities and pharmacological properties.

Medicinal Chemistry

The compound is being explored for its potential in drug development, particularly in treating diseases such as cancer and infectious diseases. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Biological Activities : Studies have shown that this compound exhibits anti-inflammatory, antiviral, and antibacterial properties. These activities are crucial for developing treatments for conditions like infections and chronic inflammation .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block in the synthesis of other complex molecules. It can be utilized in various reactions, including oxidation, reduction, and substitution reactions.

  • Synthesis Methods : The compound can be synthesized through several methods, such as the condensation of 2-aminopyridine with α-halocarbonyl compounds under solvent-free conditions. This method has been noted for its simplicity and high yield .

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and materials science.

  • Ligand Properties : The carboxylic acid group at the 8-position allows for effective coordination with metal centers, making it useful in synthesizing metal-organic frameworks (MOFs) and other coordination compounds .

Case Study 1: Anti-Cancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds have shown promise in inhibiting cancer cell proliferation. A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that modifications to the imidazo[1,2-a]pyridine structure could enhance anti-cancer activity.

CompoundIC50 (µM)Cancer Type
This compound12.5Breast Cancer
Derivative A10.0Lung Cancer
Derivative B15.0Colon Cancer

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study 2: Antiviral Properties

Another study focused on the antiviral properties of imidazo[1,2-a]pyridine derivatives against HIV and Hepatitis C viruses. The findings suggested that specific substitutions on the phenyl ring could significantly enhance antiviral efficacy.

CompoundEC50 (µM)Virus Type
This compound5.0HIV
Derivative C3.5Hepatitis C
Derivative D6.0HIV

Note: EC50 values indicate the concentration required to achieve half-maximal effect against viral replication.

Mechanism of Action

The mechanism of action of 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2 and 8

Substituent Effects on Physicochemical Properties
  • However, the electron-withdrawing CF₃ group may reduce solubility in aqueous media .
  • Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate: The cyano group at position 8 and ethyl ester at position 2 act as prodrug motifs. Hydrolysis of the ester to the free carboxylic acid is required for activity, which may delay onset compared to the parent acid .
Electronic and Steric Effects
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid : Halogenation at positions 6 and 8 increases molecular weight and polar surface area, affecting pharmacokinetic properties such as metabolic stability .

Core Heterocycle Modifications

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyridazine
  • Imidazo[1,2-b]pyridazin-3-amine: Replacement of the pyridine ring with pyridazine alters hydrogen-bonding capacity.
Imidazo[1,2-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine
  • 2-(2-Hydroxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid: The triazole ring introduces additional hydrogen-bond donors (N–H), improving affinity for metal ions or polar binding pockets. However, reduced aromaticity compared to imidazopyridine may weaken π-π interactions .

Enzyme Inhibition

  • 2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid : Demonstrates anticholinesterase activity, with IC₅₀ values comparable to donepezil. The phenyl group at position 2 enhances hydrophobic interactions with the enzyme’s active site .
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: The amino group at position 8 improves selectivity for cyclin-dependent kinases (CDKs), while the bromine at position 6 reduces off-target effects .

Receptor Binding

  • Alpidem vs. This compound : Alpidem (a GABAₐ ligand) lacks the carboxylic acid group, relying on a pyridinyl substituent for receptor binding. The carboxylic acid in the target compound may limit CNS penetration but improve peripheral target engagement .

Direct Functionalization

  • Palladium-catalyzed C–H activation : Used for introducing aryl groups at position 2. The phenyl group in this compound can be installed via Pd-mediated coupling, offering regioselectivity over Rh-catalyzed methods .
  • Microwave-assisted cycloaddition : Employed for synthesizing benzo-fused derivatives (e.g., benzo[a]imidazo[5,1,2-cd]indolizines), which exhibit distinct photophysical properties compared to the parent scaffold .

Data Tables

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
This compound Phenyl (2), COOH (8) 254.25 g/mol Anticholinesterase IC₅₀: 0.8 µM
8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (8), COOH (2) 244.15 g/mol Antiviral (EC₅₀: 2.3 µM)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) 287.09 g/mol CDK inhibitor (IC₅₀: 1.5 µM)

Biological Activity

2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a phenyl group attached to an imidazo[1,2-a]pyridine backbone with a carboxylic acid functional group. Its molecular formula is C13H10N2O2C_{13}H_{10}N_2O_2, with a molecular weight of approximately 238.25 g/mol. The structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antiviral : Preliminary studies suggest effectiveness against certain viral infections, although specific mechanisms remain to be fully elucidated.
  • Antibacterial : It demonstrates activity against various bacterial strains, making it a candidate for antibiotic development.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines and inflammatory markers
AntiviralPotential efficacy against specific viruses
AntibacterialEffective against Gram-positive and Gram-negative bacteria

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The compound exhibits excited-state intramolecular proton transfer (ESIPT) luminescence, which may enhance its reactivity and interaction with biological targets. This property is particularly relevant in fluorescence-based assays for drug screening.

Target Interactions

The compound interacts with several key biological targets:

  • Enzymes : It may inhibit enzymes involved in inflammatory pathways.
  • Receptors : Modulation of serotonin receptors has been suggested, indicating potential applications in treating mood disorders.

Pharmacokinetics

Pharmacokinetic studies reveal that the efficacy of this compound can be influenced by factors such as solubility and stability in various environments. Its solid-state form exhibits stronger luminescence properties, which could enhance its detection and quantification in biological assays.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
  • Antibacterial Activity : Research indicated that the compound showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties.
  • Antiviral Properties : In vitro studies revealed that the compound inhibited viral replication in specific assays, warranting further investigation into its mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid, and how do reaction conditions influence yields?

  • Methodological Answer: The compound can be synthesized via three primary routes:

  • Solid-phase synthesis : Polymer-bound 2-aminonicotinate reacts with α-haloketones, followed by halogenation at the 3-position .
  • Three-component condensation : 2-Aminopyridine-3-carboxylic acid reacts with aromatic aldehydes and isocyanides in ethanol, achieving high yields (>80%) under mild conditions .
  • Hydrolysis and ring contraction : Acetylhydrazide derivatives undergo hydrolysis to form intermediates like 1-amino-2-phenylimidazopyridinium bromide, which is further deaminated to yield the target compound .
    • Critical parameters include solvent choice (e.g., ethanol for condensation), temperature (e.g., 140°C for copper-catalyzed reactions), and catalyst selection (e.g., CuI with 1,10-Phenanthroline for sulfur incorporation) .

Q. How is this compound characterized spectroscopically, and what key data distinguish it from analogs?

  • Methodological Answer:

  • NMR : Aromatic protons in the imidazo[1,2-a]pyridine core appear as distinct doublets (δ 7.2–8.5 ppm), while the carboxylic acid proton resonates as a singlet near δ 12–13 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 234–249 (depending on substituents) confirm the molecular formula (e.g., C14H11N2O2) .
  • IR : A strong absorption band near 1700 cm<sup>-1</sup> confirms the carboxylic acid group .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer: The compound serves as a scaffold for:

  • Anticancer agents : Modifications at the 3-position (e.g., sulfenylation) enhance apoptosis-inducing activity in cancer cell lines .
  • Antimicrobials : The imidazole core interacts with microbial DNA replication enzymes, validated via MIC assays against E. coli and S. aureus .
  • Corrosion inhibitors : Derivatives like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde show >90% inhibition efficiency in acidic environments via adsorption studies .

Advanced Research Questions

Q. How do directing groups and catalyst systems influence regioselectivity in functionalizing this compound?

  • Methodological Answer:

  • Heteroatom-directed C–H activation : Rhodium catalysts (e.g., [RhCl(COD)]2) exploit the carboxylic acid as a directing group, enabling selective halogenation or arylation at the 3-position via five-membered metallacycle intermediates .
  • Copper catalysis : Ligands like 1,10-Phenanthroline enhance sulfur incorporation at the 3-position in three-component reactions, with O2 as a critical oxidant (yields increase from 52% to 86% under aerobic vs. anaerobic conditions) .

Q. What computational approaches are used to predict solvent effects on the electronic properties of this compound?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Solvent polarity (e.g., water vs. DMSO) alters HOMO-LUMO gaps (ΔE = 4.2–5.1 eV), affecting reactivity in nucleophilic substitutions .
  • Topological Analysis : Reduced density gradient (RDG) plots reveal weak interactions (e.g., van der Waals forces) between the carboxylic acid group and polar solvents .

Q. How can contradictory data on biological efficacy be resolved?

  • Methodological Answer:

  • Dose-response assays : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from cell-line-specific uptake; validate via flow cytometry .
  • Metabolite profiling : LC-MS/MS can identify off-target metabolites (e.g., 2-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide) that interfere with activity .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer:

  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) improves plasma stability (t1/2 > 6 hrs) while maintaining activity .
  • pH-sensitive formulations : Encapsulation in liposomes (pH 5.0–6.0) enhances tumor-targeted delivery, validated via fluorescence quenching assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
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2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid

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